molecular formula C25H24N4O2 B1684111 Bisindolylmaleimide i CAS No. 133052-90-1

Bisindolylmaleimide i

Cat. No. B1684111
M. Wt: 412.5 g/mol
InChI Key: QMGUOJYZJKLOLH-UHFFFAOYSA-N
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Description

Bisindolylmaleimide I (BIM I) is a highly selective, cell-permeable, and reversible protein kinase C (PKC) inhibitor . It is structurally similar to staurosporine . BIM I acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes .


Synthesis Analysis

Bisindolylmaleimides are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide I is C25H24N4O2 . The molecular weight is 412.48 g/mol . It belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Chemical Reactions Analysis

Bisindolylmaleimides can be highly functionalised or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .


Physical And Chemical Properties Analysis

Bisindolylmaleimide I appears as a solid . It is soluble in DMSO at 1mg/ml .

Scientific Research Applications

Apoptosis Induction and Protein Kinase C Inhibition

Bisindolylmaleimide I, alongside its analogs, was designed as a selective inhibitor of the protein kinase C (PKC) family, showing significant promise in inducing apoptosis independently of its PKC inhibitory capabilities. For instance, studies have demonstrated that Bisindolylmaleimide I can induce apoptosis through mechanisms involving mitochondrial cytochrome c efflux and the activation of caspase-3, highlighting its potential in cancer therapy by promoting cell death in tumor cells without necessarily relying on PKC inhibition (Han et al., 2000).

Enhancing Tumor Necrosis Factor Receptor-mediated Apoptosis

Further research into Bisindolylmaleimide I has uncovered its ability to potentiate tumor necrosis factor (TNF) receptor family-mediated apoptosis, particularly in lymphoid and dendritic cells. This potentiation suggests that Bisindolylmaleimide I can convert apoptosis-resistant cell lines into sensitive ones, offering a new avenue for cancer therapy by targeting specific cell death pathways (Rokhlin et al., 2002).

Signal Transduction and Cellular Behavior

The impact of Bisindolylmaleimide I extends to signal transduction pathways, where it has been shown to influence cellular behavior significantly. For example, its ability to directly block voltage-dependent K+ currents in rat mesenteric arterial smooth muscle cells indicates a potential for understanding and manipulating smooth muscle cell behavior, which could have implications for treating cardiovascular diseases (Kim et al., 2004).

Drug Delivery and Formulation

Recent advancements in drug delivery systems have explored the encapsulation of Bisindolylmaleimide I into nanoparticles for targeted delivery. This approach aims to overcome the compound's poor water solubility and potential side effects by ensuring it reaches specific tissues or cells, such as liver cells or cancer cells, thereby maximizing its therapeutic efficacy while minimizing side effects (Shkodra et al., 2020).

Safety And Hazards

Bisindolylmaleimide I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Bisindolylmaleimides are widely recognised for their activity against protein kinases . They are also important precursors in the synthesis of the indolocarbazole compound class . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets .

properties

IUPAC Name

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGUOJYZJKLOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157932
Record name Bisindolylmaleimide I
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide i

CAS RN

133052-90-1
Record name 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bisindolylmaleimide I
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Record name Bisindolylmaleimide I
Source DrugBank
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Bisindolylmaleimide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GO-6850
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

The 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide used as starting material is prepared as follows: A mixture of 0.9 g (2.03 mmol) 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide (Tetrahedron, 44, 2887/1988), 0,3 g potassium carbonate and 0.3 g (2.4 mmol) 3-dimethylaminopropyl chloride in 10 ml acetone is stirred for 12 hours at ambient temperature and for 8 hours under reflux. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The red extract is evaporated and the residue flash chromatographed on silica gel (Merck Type 7734) using, as elution agent, a mixture of toluene/ethanol (10+1.5 v/v). The desired product is obtained in the form of a red oil and used as such in the above reaction. Yield 0.8 g (74% of theory); RF=0,20 (toluene/ethanol 1:2 v/v).
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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